ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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Overview
Description
Ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a chloro and ethyl group, and an ethyl ester moiety.
Preparation Methods
The synthesis of ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-ethyl-2H-chromen-2-one.
Esterification: The chromen-2-one derivative is then reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction mixture is heated to facilitate the esterification process.
Chemical Reactions Analysis
Ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Scientific Research Applications
Ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules with potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is employed in studying enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Industrial Applications: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can be compared with other coumarin derivatives such as:
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: This compound has a phenyl group instead of an ethyl group, which can influence its biological activity and solubility.
Mthis compound: The methyl ester variant may exhibit different pharmacokinetic properties compared to the ethyl ester.
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate: This compound lacks the propanoate moiety, which can affect its reactivity and applications.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H17ClO5 |
---|---|
Molecular Weight |
324.75 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C16H17ClO5/c1-4-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9(3)16(19)20-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
CUCGRXMACBDDMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)OCC |
Origin of Product |
United States |
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